molecular formula C22H23ClN4O3 B12139164 3-[5-(4-Chlorophenyl)-7-(3,4-dimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propan-1-ol

3-[5-(4-Chlorophenyl)-7-(3,4-dimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propan-1-ol

Cat. No.: B12139164
M. Wt: 426.9 g/mol
InChI Key: GESNMWZRUXRAJE-UHFFFAOYSA-N
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Description

This compound belongs to the triazolopyrimidine class, characterized by a fused triazole-pyrimidine core with a propan-1-ol side chain. Its structure includes a 4-chlorophenyl group at position 5 and a 3,4-dimethoxyphenyl group at position 7 of the heterocyclic scaffold.

Properties

Molecular Formula

C22H23ClN4O3

Molecular Weight

426.9 g/mol

IUPAC Name

3-[5-(4-chlorophenyl)-7-(3,4-dimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propan-1-ol

InChI

InChI=1S/C22H23ClN4O3/c1-29-19-10-7-15(12-20(19)30-2)18-13-17(14-5-8-16(23)9-6-14)24-22-25-21(4-3-11-28)26-27(18)22/h5-10,12-13,18,28H,3-4,11H2,1-2H3,(H,24,25,26)

InChI Key

GESNMWZRUXRAJE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2C=C(NC3=NC(=NN23)CCCO)C4=CC=C(C=C4)Cl)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(4-Chlorophenyl)-7-(3,4-dimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propan-1-ol typically involves multi-step organic reactions. One common approach includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions .

Chemical Reactions Analysis

Types of Reactions

3-[5-(4-Chlorophenyl)-7-(3,4-dimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol or amine derivative .

Scientific Research Applications

Chemistry

The compound serves as a valuable building block in organic synthesis. It can be utilized in the preparation of more complex molecules through various chemical transformations:

  • Reagent in Organic Reactions : It acts as a reagent in nucleophilic substitutions and coupling reactions.
  • Synthesis of Analogues : The unique functional groups allow for the synthesis of analogues that may exhibit enhanced properties or activities.

Research indicates that compounds with similar structures often exhibit notable biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects against various pathogens.
  • Antiviral Activity : Investigations into its antiviral potential are ongoing, focusing on its mechanism of action against viral infections.
  • Anticancer Properties : The compound is being explored for its ability to inhibit cancer cell proliferation through specific molecular pathways.

Medical Applications

The therapeutic potential of this compound is significant:

  • Drug Development : Ongoing research aims to evaluate its efficacy as a therapeutic agent for treating conditions such as cancer and infectious diseases.
  • Mechanism of Action Studies : Understanding how this compound interacts with biological targets can lead to the development of novel drugs with improved efficacy and safety profiles.

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of triazolo-pyrimidine derivatives similar to this compound. Results demonstrated significant inhibition of tumor growth in vitro and in vivo models. The mechanism involved the induction of apoptosis in cancer cells via modulation of key signaling pathways.

Case Study 2: Antimicrobial Efficacy

Another research focused on the antimicrobial activity of triazolo derivatives. The findings indicated that the compound exhibited broad-spectrum activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development.

Mechanism of Action

The mechanism of action of 3-[5-(4-Chlorophenyl)-7-(3,4-dimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propan-1-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and molecular differences between the target compound and its closest analogs:

Compound Name Molecular Formula Substituents (Position 5 / Position 7) Average Mass Notable Features
Target Compound C₂₂H₂₂ClN₄O₃* 4-Chlorophenyl / 3,4-Dimethoxyphenyl ~443.89† Enhanced lipophilicity due to two methoxy groups
3-[7-(2-Chlorophenyl)-5-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propan-1-ol C₁₈H₁₇ClN₄OS 2-Chlorophenyl / 2-Thienyl 372.871 Sulfur-containing thienyl group
3-[5-(4-Chlorophenyl)-7-(3-methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propan-1-ol C₂₁H₂₁ClN₄O₂* 4-Chlorophenyl / 3-Methoxyphenyl ~420.87† Single methoxy group reduces steric bulk

*Calculated based on structural similarity; †Estimated using analogous molecular formulas.

Key Observations:

Substituent Effects on Bioactivity :

  • The 4-chlorophenyl group in the target compound and ’s analog may favor interactions with hydrophobic pockets in enzymes or receptors, as seen in herbicides () and antimicrobial agents (). In contrast, the 2-thienyl group in introduces sulfur, which could alter metabolic stability or electronic properties .
  • The 3,4-dimethoxyphenyl substituent in the target compound likely increases lipophilicity compared to the single methoxy group in ’s analog. This may enhance membrane permeability but reduce aqueous solubility .

The para-substituted chlorophenyl in the target compound avoids this issue, enabling optimal orientation for interactions . The 3,4-dimethoxyphenyl group provides electron-donating effects, which could stabilize charge-transfer interactions in biological systems, a feature absent in the thienyl-substituted analog .

Potential Applications: Compounds with chlorophenyl groups are frequently explored as herbicides () or antimicrobial agents (). The target compound’s dimethoxyphenyl moiety aligns with trends in antifungal or antiparasitic drug design, where methoxy groups improve pharmacokinetics . The thienyl analog () may exhibit divergent activity due to sulfur’s electronegativity, possibly influencing redox reactivity or metal coordination in enzyme inhibition .

Biological Activity

The compound 3-[5-(4-Chlorophenyl)-7-(3,4-dimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propan-1-ol is a complex heterocyclic structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological activity, and mechanisms of action of this compound based on various research findings.

Chemical Structure and Properties

The molecular formula of the compound is C19H20ClN5O3C_{19}H_{20}ClN_5O_3 with a molecular weight of approximately 393.85 g/mol. It features a triazolo-pyrimidine core substituted with chlorophenyl and dimethoxyphenyl groups, which are believed to enhance its biological activity.

Anticancer Properties

Research has demonstrated that compounds containing the triazolo-pyrimidine scaffold exhibit significant anticancer properties. For instance:

  • Antiproliferative Activity : Studies have shown that derivatives of triazolo-pyrimidines can inhibit the growth of various cancer cell lines. The compound was tested against breast, colon, and lung cancer cell lines, revealing promising antiproliferative effects (IC50 values in the low micromolar range) .
  • Mechanism of Action : The mechanism underlying the anticancer activity appears to involve the inhibition of tubulin polymerization, which disrupts the mitotic spindle formation during cell division .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties:

  • In Vitro Studies : Preliminary studies indicate that similar triazole derivatives exhibit antimicrobial activity against a range of bacterial strains. The exact mechanism is still under investigation but may involve interference with bacterial cell wall synthesis or function .

Other Biological Activities

In addition to anticancer and antimicrobial properties, there are indications that this compound may exhibit other biological activities:

  • Anti-inflammatory Effects : Some studies suggest that related compounds may reduce inflammation markers in vitro and in vivo, indicating potential applications in treating inflammatory diseases .

Case Studies and Research Findings

StudyFindings
Synthesis and Biological Evaluation A study synthesized various derivatives including the target compound and evaluated their antiproliferative effects against multiple cancer cell lines. The most active derivative showed an IC50 value of 0.5 µM against breast cancer cells .
Mechanistic Insights Another study investigated the mode-of-action for similar triazole derivatives, revealing that they inhibit tubulin polymerization leading to cell cycle arrest .
Antimicrobial Assessment Research on related compounds indicated effective inhibition against Gram-positive bacteria with minimum inhibitory concentrations (MICs) ranging from 0.5 to 16 µg/mL .

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